2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide
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Overview
Description
2,4-dichloro-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide is a complex organic compound with the molecular formula C23H19Cl3N2O3. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and an ethoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide typically involves a multi-step process. The starting materials often include 2,4-dichlorobenzohydrazide and 4-chlorobenzyl alcohol. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
the principles of organic synthesis, such as maintaining controlled reaction conditions and using high-purity reagents, are essential for producing this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2,4-dichloro-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]benzohydrazide
- 2,4-dichloro-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide
- 3,4-dichloro-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide
Uniqueness
The uniqueness of 2,4-dichloro-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide lies in its specific substitution pattern and the presence of both chlorine and ethoxy groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research .
Properties
CAS No. |
357315-84-5 |
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Molecular Formula |
C23H19Cl3N2O3 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H19Cl3N2O3/c1-2-30-22-11-16(5-10-21(22)31-14-15-3-6-17(24)7-4-15)13-27-28-23(29)19-9-8-18(25)12-20(19)26/h3-13H,2,14H2,1H3,(H,28,29)/b27-13+ |
InChI Key |
CZSPOFWXYRYLPZ-UVHMKAGCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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